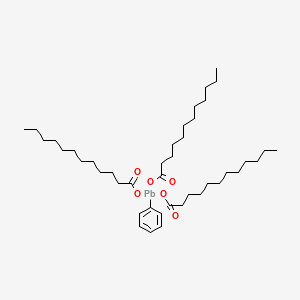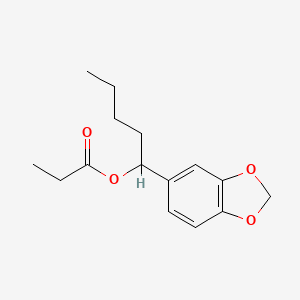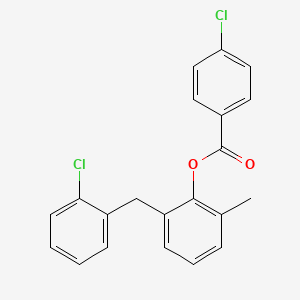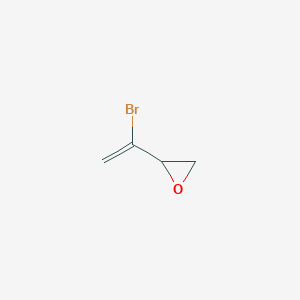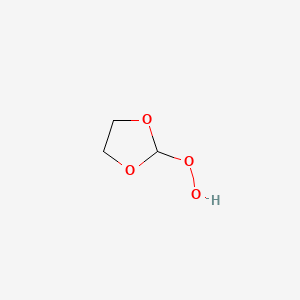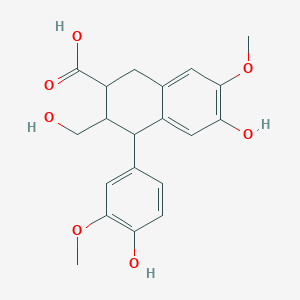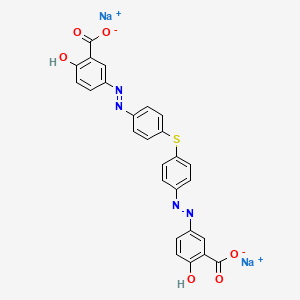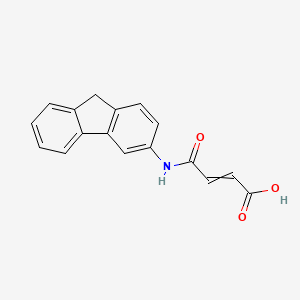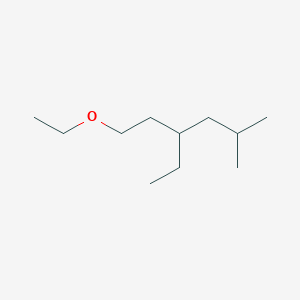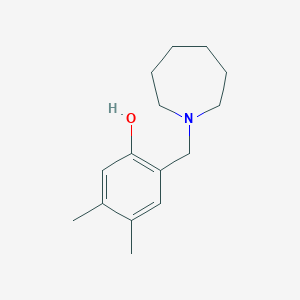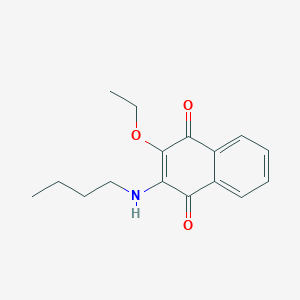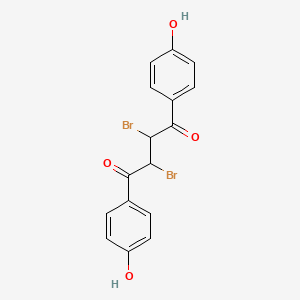
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione is an organic compound known for its unique structure and properties. This compound features two bromine atoms and two hydroxyphenyl groups attached to a butane-1,4-dione backbone. It is often used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione typically involves the bromination of 1,4-bis(4-hydroxyphenyl)butane-1,4-dione. This reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butane backbone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 1,4-bis(4-hydroxyphenyl)butane-1,4-dione.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the parent hydroxyphenyl compound .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and hydroxyphenyl groups play crucial roles in its reactivity and binding to specific enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane:
2,2-Bis(4-hydroxyphenyl)butane:
Uniqueness
This structural feature distinguishes it from other bisphenol derivatives and contributes to its specialized uses in various fields .
Eigenschaften
CAS-Nummer |
6338-17-6 |
|---|---|
Molekularformel |
C16H12Br2O4 |
Molekulargewicht |
428.07 g/mol |
IUPAC-Name |
2,3-dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H12Br2O4/c17-13(15(21)9-1-5-11(19)6-2-9)14(18)16(22)10-3-7-12(20)8-4-10/h1-8,13-14,19-20H |
InChI-Schlüssel |
IEIFUWWNNMXHCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(C(C(=O)C2=CC=C(C=C2)O)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


